{[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate
Overview
Description
{[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate is a synthetic organic compound that features a pyridinium ring substituted with a 4-chlorobenzyl group and a methyleneammoniumdiolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate typically involves the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Methyleneammoniumdiolate Moiety: This step involves the reaction of the pyridinium intermediate with formaldehyde and an amine under basic conditions to form the methyleneammoniumdiolate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyleneammoniumdiolate moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methyleneammoniumdiolate moiety.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Electronics: It may be used in the development of organic electronic devices.
Mechanism of Action
The mechanism by which {[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate: Similar compounds include other pyridinium derivatives with different substituents on the benzyl group or variations in the methyleneammoniumdiolate moiety.
Pyridinium Compounds: Compounds such as N-methylpyridinium and N-phenylpyridinium share structural similarities with {[1-(4-Chlorobenzyl)-2-pyridiniumyl]methylene}ammoniumdiolate.
Uniqueness
Structural Features: The presence of the 4-chlorobenzyl group and the methyleneammoniumdiolate moiety gives this compound unique chemical and biological properties.
Reactivity: The compound’s reactivity profile, including its ability to undergo oxidation, reduction, and substitution reactions, distinguishes it from other pyridinium derivatives.
Properties
IUPAC Name |
(2E)-1-[(4-chlorophenyl)methyl]-2-(nitromethylidene)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16(17)18/h1-8,10H,9H2/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXNVOQKKOLNPL-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=O)[O-])N(C=C1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=C\[N+](=O)[O-])/N(C=C1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319588 | |
Record name | (2E)-1-[(4-chlorophenyl)methyl]-2-(nitromethylidene)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679081 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54436-77-0 | |
Record name | (2E)-1-[(4-chlorophenyl)methyl]-2-(nitromethylidene)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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